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Compound of Interest

Compound Name: 2-tert-Butylquinoline

Cat. No.: B15366439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-tert-Butylquinoline. The information presented herein is intended to

support research and development activities by providing key analytical data and

methodologies. This document summarizes available mass spectrometry data and presents

predicted infrared and nuclear magnetic resonance spectroscopic data based on characteristic

functional group frequencies and analysis of a closely related isomer.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-tert-Butylquinoline.

Table 1: Mass Spectrometry (MS) Data
The mass spectrometry data for 2-tert-Butylquinoline obtained via Gas Chromatography-

Mass Spectrometry (GC-MS) indicates a compound with a molecular weight of 185.26 g/mol .

The primary fragmentation pattern is expected to involve the loss of a methyl group, leading to

a stable tertiary carbocation.
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Property Value

Molecular Formula C₁₃H₁₅N

Molecular Weight 185.26 g/mol

Major Fragments (m/z) Data not fully available

Predicted Fragmentation
Loss of CH₃ (m/z 170), McLafferty

rearrangement

Table 2: Predicted Infrared (IR) Spectroscopy Data
An experimental IR spectrum for 2-tert-Butylquinoline is not readily available. The following

table presents predicted characteristic absorption frequencies based on the functional groups

present in the molecule. The quinoline core is expected to exhibit aromatic C-H and C=C

stretching vibrations, while the tert-butyl group will show characteristic C-H stretching and

bending frequencies.[1][2][3][4][5]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (Quinoline)

3000-2850 C-H Stretch Aliphatic (tert-Butyl)

1600-1475 C=C Stretch Aromatic (Quinoline)

1465 -CH₂- Bend Aliphatic (tert-Butyl)

1375, 1450 -CH₃ Bend Aliphatic (tert-Butyl)

900-690 C-H Out-of-Plane Bend Aromatic (Quinoline)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data
(Predicted based on 6-tert-Butylquinoline)
Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is

provided as a predictive reference for 2-tert-Butylquinoline. The chemical shifts and coupling

constants for 2-tert-Butylquinoline may vary.[6][7][8][9][10]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Predicted for 2-
tert-Butylquinoline)

~8.1 d 1H H8

~7.9 d 1H H4

~7.7 dd 1H H5

~7.5 m 2H H6, H7

~7.3 d 1H H3

~1.4 s 9H -C(CH₃)₃

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data
(Predicted based on 6-tert-Butylquinoline)
Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is

provided as a predictive reference for 2-tert-Butylquinoline. The chemical shifts for 2-tert-
Butylquinoline may vary.[6][7][8][9][11]
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Chemical Shift (δ) ppm
Assignment (Predicted for 2-tert-
Butylquinoline)

~163 C2

~148 C8a

~136 C4

~129 C4a

~128 C8

~127 C6

~126 C5

~125 C7

~122 C3

~38 -C(CH₃)₃

~30 -C(CH₃)₃

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above.

Synthesis of 2-tert-Butylquinoline
A plausible synthetic route to 2-tert-Butylquinoline involves the reaction of quinoline with a

tert-butylating agent, such as tert-butyl lithium or tert-butyl bromide with a suitable catalyst. A

general procedure is as follows:[12][13][14][15]

Reaction Setup: A solution of quinoline in an appropriate anhydrous solvent (e.g., diethyl

ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Addition of Reagent: The flask is cooled in an ice bath, and the tert-butylating agent is added

dropwise with stirring.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a

specified period. The progress of the reaction is monitored by Thin Layer Chromatography

(TLC).

Workup: Upon completion, the reaction is quenched by the slow addition of water or a

saturated aqueous solution of ammonium chloride. The organic layer is separated, and the

aqueous layer is extracted with an organic solvent.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz

or higher.[16]

Sample Preparation: Approximately 5-10 mg of the purified 2-tert-Butylquinoline is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

Data Acquisition: The NMR tube is placed in the spectrometer probe. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically

acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent

peak or TMS.

Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount

of the sample with dry KBr and pressing the mixture into a translucent disk.
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Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then placed in the spectrometer, and the sample spectrum is

acquired.

Data Analysis: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Separation: A small volume of the sample solution is injected into the GC, where the

components are separated based on their boiling points and interactions with the column

stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the mass

spectrometer. The molecules are ionized (typically by electron impact), and the resulting

charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation: The mass spectrum is a plot of ion intensity versus m/z. The molecular

ion peak corresponds to the molecular weight of the compound, and the fragmentation

pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.rsc.org/suppdata/d2/nj/d2nj04119g/d2nj04119g1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6-tert-Butylquinoline
https://spectrabase.com/spectrum/6PFcy0q0oun
http://www.thegoodscentscompany.com/data/rw1612721.html
https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.rsc.org/suppdata/d0/dt/d0dt00017e/d0dt00017e1.pdf
https://macmillan.princeton.edu/wp-content/uploads/OrgSynPrep.pdf
https://www.youtube.com/watch?v=C9MIqjdIc9g
https://www.scribd.com/document/408874848/bk9781849739634-chapter-2-1-pdf
https://m.youtube.com/watch?v=EDC0B5J5zNs
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.benchchem.com/product/b15366439#spectroscopic-data-nmr-ir-ms-of-2-tert-butylquinoline
https://www.benchchem.com/product/b15366439#spectroscopic-data-nmr-ir-ms-of-2-tert-butylquinoline
https://www.benchchem.com/product/b15366439#spectroscopic-data-nmr-ir-ms-of-2-tert-butylquinoline
https://www.benchchem.com/product/b15366439#spectroscopic-data-nmr-ir-ms-of-2-tert-butylquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15366439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15366439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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